Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Overview
Description
Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Amination Reaction: The phenyl group is introduced through an amination reaction, where an amine group is added to the thienopyrimidine core.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug formulations and as a lead compound for developing new medications.
Industrial Applications: It may also have applications in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
- 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl ether
Uniqueness
Methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate is unique due to its specific structural features and biological activities. Its ability to inhibit CDKs and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S.ClH/c1-25-20(24)14-7-9-15(10-8-14)23-18-17-16(13-5-3-2-4-6-13)11-26-19(17)22-12-21-18;/h2-12H,1H3,(H,21,22,23);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSCWQNOHJWOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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